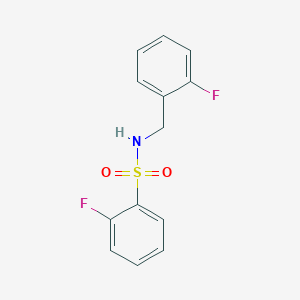
2-fluoro-N-(2-fluorobenzyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-N-[(2-fluorophenyl)methyl]benzene-1-sulfonamide is a fluorinated sulfonamide compound Sulfonamides are a class of compounds known for their diverse applications in medicinal chemistry, particularly as antibiotics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-[(2-fluorophenyl)methyl]benzene-1-sulfonamide typically involves the reaction of 2-fluorobenzylamine with a sulfonyl chloride derivative. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Starting Materials: 2-fluorobenzylamine and a sulfonyl chloride derivative.
Reaction Conditions: The reaction is conducted in an organic solvent like dichloromethane or chloroform, at room temperature or slightly elevated temperatures.
Purification: The product is typically purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions and efficient purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-N-[(2-fluorophenyl)methyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms can be displaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can participate in redox reactions, although these are less common.
Coupling Reactions: The aromatic rings can undergo coupling reactions such as Suzuki-Miyaura coupling, which is useful for forming carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution might yield derivatives with different substituents on the aromatic ring, while coupling reactions could produce biaryl compounds.
Scientific Research Applications
2-Fluoro-N-[(2-fluorophenyl)methyl]benzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: As a potential lead compound for developing new drugs, particularly antibiotics and anti-inflammatory agents.
Biological Studies: Used in studies to understand the interaction of sulfonamides with biological targets such as enzymes and receptors.
Material Science: Fluorinated compounds are often used in the development of new materials with unique properties, such as increased thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2-fluoro-N-[(2-fluorophenyl)methyl]benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by competing with the natural substrate. The fluorine atoms can enhance binding affinity and selectivity by forming strong interactions with the target protein.
Comparison with Similar Compounds
Similar Compounds
2-Fluorobenzenesulfonamide: Lacks the additional fluorophenyl group, making it less complex.
N-(2-Fluorobenzyl)benzenesulfonamide: Similar structure but without the second fluorine atom.
N-(2-Fluorophenyl)methanesulfonamide: Contains a methanesulfonamide group instead of a benzenesulfonamide group.
Uniqueness
2-Fluoro-N-[(2-fluorophenyl)methyl]benzene-1-sulfonamide is unique due to the presence of two fluorine atoms, which can significantly influence its chemical and biological properties. The dual fluorination can enhance its stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C13H11F2NO2S |
|---|---|
Molecular Weight |
283.30 g/mol |
IUPAC Name |
2-fluoro-N-[(2-fluorophenyl)methyl]benzenesulfonamide |
InChI |
InChI=1S/C13H11F2NO2S/c14-11-6-2-1-5-10(11)9-16-19(17,18)13-8-4-3-7-12(13)15/h1-8,16H,9H2 |
InChI Key |
LBPVXWXTCPUCMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNS(=O)(=O)C2=CC=CC=C2F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



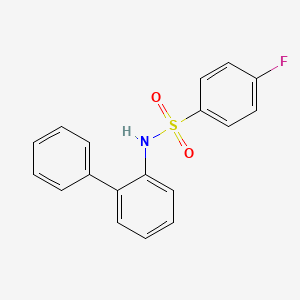
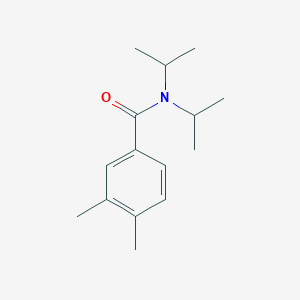
![1-[4-(Butan-2-yl)phenyl]-3-[4-(morpholin-4-ylmethyl)phenyl]urea](/img/structure/B10965831.png)
![7-(4-Methylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B10965838.png)
![methyl 2-({[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]carbamoyl}amino)benzoate](/img/structure/B10965840.png)
![ethyl (2E)-5-[4-(diethylamino)phenyl]-2-[(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B10965841.png)
![4-{[(4-chloro-3-methyl-1H-pyrazol-1-yl)acetyl]amino}-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B10965849.png)
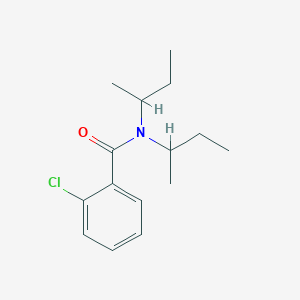
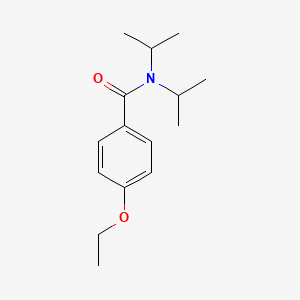
![2-[4-(2-fluorophenyl)piperazin-1-yl]-N-[1-(4-propylphenyl)ethyl]acetamide](/img/structure/B10965881.png)
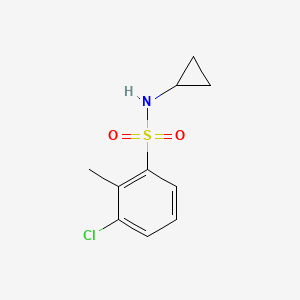
![1-(3-Chloro-4-fluorobenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B10965900.png)
![4-bromo-N-[3-chloro-4-(difluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B10965902.png)
